Benzo[b]thiophene, 6-bromo-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]thiophene, 6-bromo-4-methyl- is an aromatic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This specific compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 4th position on the benzothiophene ring. Benzothiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Vorbereitungsmethoden
The synthesis of Benzo[b]thiophene, 6-bromo-4-methyl- can be achieved through various synthetic routes. One common method involves the bromination of 4-methylbenzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically takes place in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Another method involves the cyclization of 2-bromo-3-methylthiophene with a suitable base, such as sodium hydride or potassium tert-butoxide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This reaction leads to the formation of the desired benzothiophene derivative .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Benzo[b]thiophene, 6-bromo-4-methyl- has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of Benzo[b]thiophene, 6-bromo-4-methyl- depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine and methyl groups can influence its binding affinity and selectivity towards these targets . In materials science, its electronic properties are crucial for its function as a semiconductor or light-emitting material .
Vergleich Mit ähnlichen Verbindungen
Benzo[b]thiophene, 6-bromo-4-methyl- can be compared with other benzothiophene derivatives such as:
Benzo[b]thiophene, 2-methyl-: Lacks the bromine atom, which may result in different reactivity and applications.
Benzo[b]thiophene, 6-chloro-4-methyl-: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical reactivity and biological activity.
Benzo[c]thiophene: An isomer with the sulfur atom in a different position, affecting its chemical and physical properties.
Benzo[b]thiophene, 6-bromo-4-methyl- is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
826995-69-1 |
---|---|
Molekularformel |
C9H7BrS |
Molekulargewicht |
227.12 g/mol |
IUPAC-Name |
6-bromo-4-methyl-1-benzothiophene |
InChI |
InChI=1S/C9H7BrS/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5H,1H3 |
InChI-Schlüssel |
ZKFLBUVUOJCEQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.